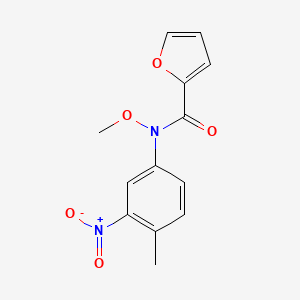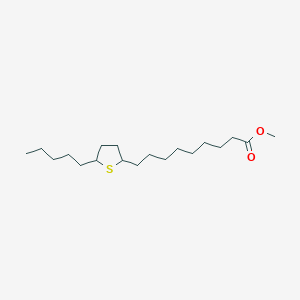
Methyl 9-(5-pentylthiolan-2-YL)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(5-pentylthiolan-2-yl)nonanoate is a chemical compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the esterification of a fatty acid with a methyl group. This compound is known for its unique structure, which includes a thiolane ring, making it distinct from other fatty acid methyl esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 9-(5-pentylthiolan-2-yl)nonanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .
Comparación Con Compuestos Similares
Methyl 9-(5-pentylthiolan-2-yl)nonanoate can be compared with other fatty acid methyl esters, such as:
Methyl nonanoate: Similar in structure but lacks the thiolane ring, making it less reactive in certain chemical reactions.
Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate: Contains a furan ring instead of a thiolane ring, leading to different chemical properties and reactivity.
The presence of the thiolane ring in this compound makes it unique and imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50498-11-8 |
|---|---|
Fórmula molecular |
C19H36O2S |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
methyl 9-(5-pentylthiolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
MEZKELFNMYCENK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(S1)CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


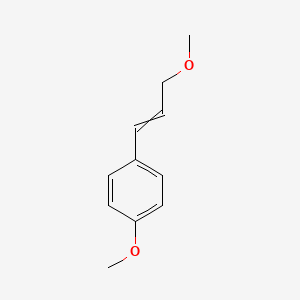
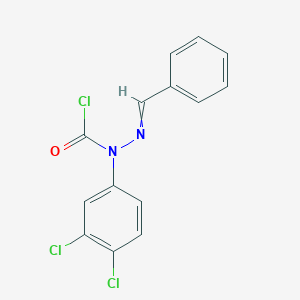

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
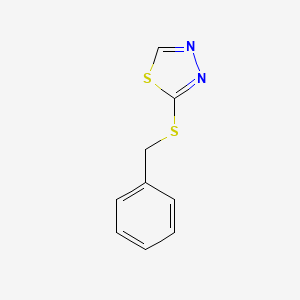

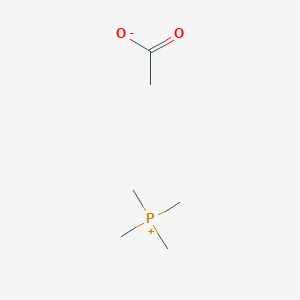


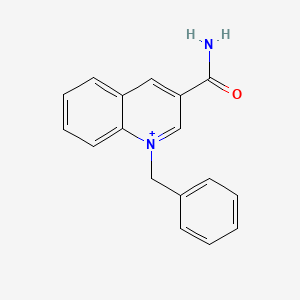

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
